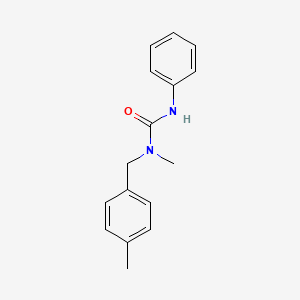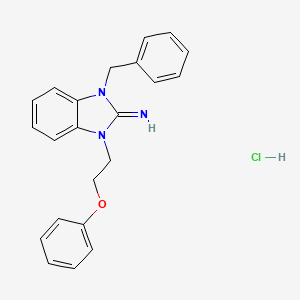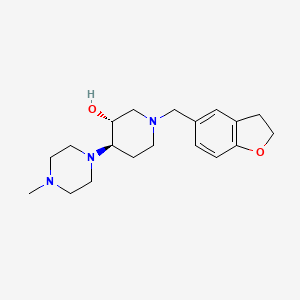
N-methyl-N-(4-methylbenzyl)-N'-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(4-methylbenzyl)-N'-phenylurea, also known as S107, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in the field of cardiology. S107 is a selective inhibitor of the ryanodine receptor (RyR), which is a calcium release channel found in the sarcoplasmic reticulum of cardiac and skeletal muscle cells. The RyR plays a critical role in regulating calcium signaling in these cells, and its dysfunction has been implicated in various cardiovascular diseases, including heart failure and arrhythmias.
Mecanismo De Acción
N-methyl-N-(4-methylbenzyl)-N'-phenylurea selectively inhibits the RyR by binding to a specific site on the receptor. This prevents the release of calcium from the sarcoplasmic reticulum, which is a critical step in calcium signaling in cardiac and skeletal muscle cells. By inhibiting the RyR, this compound restores calcium homeostasis and improves contractile function in cardiac cells.
Biochemical and Physiological Effects:
In addition to its effects on calcium signaling, this compound has been shown to have other biochemical and physiological effects. For example, it has been shown to reduce oxidative stress and inflammation in cardiac cells, which are both implicated in the pathogenesis of cardiovascular diseases. This compound has also been shown to improve mitochondrial function, which is critical for energy production in cardiac cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-methyl-N-(4-methylbenzyl)-N'-phenylurea is its selectivity for the RyR, which minimizes off-target effects. It is also relatively easy to synthesize and purify, which makes it a convenient tool for laboratory experiments. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on N-methyl-N-(4-methylbenzyl)-N'-phenylurea. One area of interest is its potential applications in the treatment of heart failure and arrhythmias in humans. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in these conditions. Another area of interest is the development of more potent and selective RyR inhibitors based on the structure of this compound. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound, particularly its effects on mitochondrial function and oxidative stress.
Métodos De Síntesis
The synthesis of N-methyl-N-(4-methylbenzyl)-N'-phenylurea involves the reaction of N-methyl-N-(4-methylbenzyl)amine with phenyl isocyanate in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain the final compound.
Aplicaciones Científicas De Investigación
N-methyl-N-(4-methylbenzyl)-N'-phenylurea has been extensively studied for its potential therapeutic applications in various cardiovascular diseases. In particular, it has been shown to be effective in restoring calcium homeostasis in cardiac cells, which is disrupted in heart failure and arrhythmias. This compound has also been shown to improve contractile function and reduce arrhythmogenicity in animal models of heart failure and arrhythmias.
Propiedades
IUPAC Name |
1-methyl-1-[(4-methylphenyl)methyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-13-8-10-14(11-9-13)12-18(2)16(19)17-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKOENPMRBRJIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-nitrobenzoate](/img/structure/B4997698.png)

![5-[(dimethylamino)sulfonyl]-2-fluoro-N-1,3,4-thiadiazol-2-ylbenzamide](/img/structure/B4997715.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B4997719.png)

![N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B4997729.png)


![2-(butylsulfinyl)-1-[(butylsulfinyl)methyl]ethyl benzoate](/img/structure/B4997744.png)
![5-[3-bromo-4-(dimethylamino)benzylidene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4997752.png)
![3-(4-chloro-3-nitrophenyl)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B4997765.png)
![ethyl 4-{[(7-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]amino}-1-piperidinecarboxylate](/img/structure/B4997786.png)

![4-chloro-2-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}phenol](/img/structure/B4997799.png)